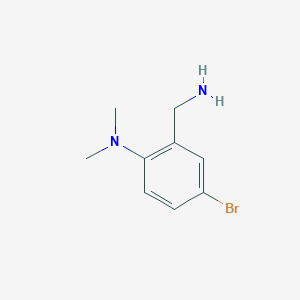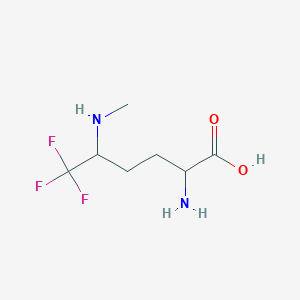
2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid involves several steps. One common synthetic route includes the reaction of a suitable precursor with trifluoromethylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein structure and function.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-Amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid can be compared with other similar compounds, such as:
2-Amino-6-(methylthio)hexanoic acid: Differing by the presence of a methylthio group instead of trifluoromethyl.
2-Amino-6,6,6-trifluorohexanoic acid: Lacking the methylamino group.
2-Amino-5-(methylamino)hexanoic acid: Lacking the trifluoromethyl group.
These comparisons highlight the unique properties of this compound, such as its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C7H13F3N2O2 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
2-amino-6,6,6-trifluoro-5-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H13F3N2O2/c1-12-5(7(8,9)10)3-2-4(11)6(13)14/h4-5,12H,2-3,11H2,1H3,(H,13,14) |
Clave InChI |
VFVDDEWOIORIBQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCC(C(=O)O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


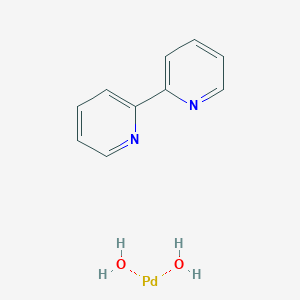
![2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
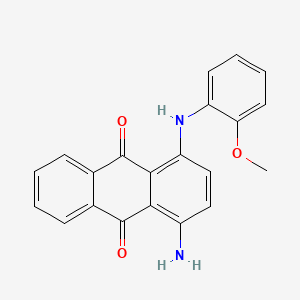
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

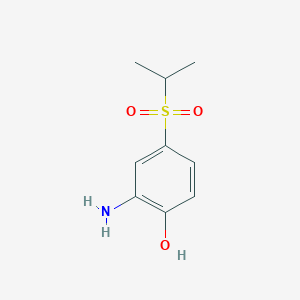
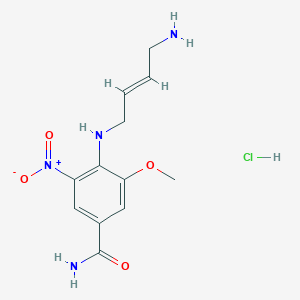
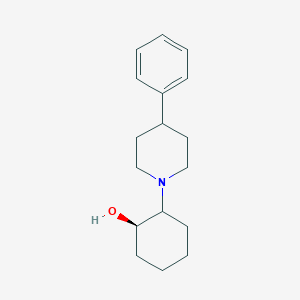

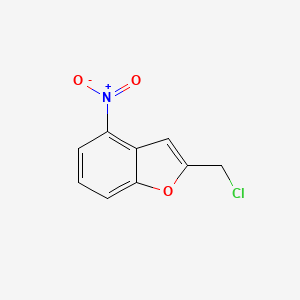
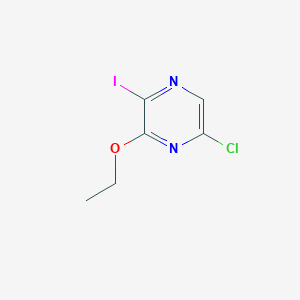
![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
